6-ethyl-N-[2-(4-methoxyphenyl)ethyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
6-ethyl-N-[2-(4-methoxyphenyl)ethyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound with a unique structure that includes a thiazine ring, methoxyphenyl group, and carboxamide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-N-[2-(4-methoxyphenyl)ethyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiazine ring: This can be achieved through a cyclization reaction involving a suitable dithioester and an amine.
Introduction of the ethyl group: This step often involves alkylation reactions using ethyl halides under basic conditions.
Attachment of the methoxyphenyl group: This can be done through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride.
Formation of the carboxamide group: This step involves the reaction of the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-N-[2-(4-methoxyphenyl)ethyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the carboxamide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazine derivatives.
Scientific Research Applications
6-ethyl-N-[2-(4-methoxyphenyl)ethyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-ethyl-N-[2-(4-methoxyphenyl)ethyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethyl isocyanate: Shares the methoxyphenyl group but differs in overall structure and reactivity.
4-Methoxy-6-[2-(4-methoxyphenyl)ethyl]-5,6-dihydro-2H-pyran-2-one: Similar in having a methoxyphenyl group but differs in the core structure.
Uniqueness
6-ethyl-N-[2-(4-methoxyphenyl)ethyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its combination of a thiazine ring, methoxyphenyl group, and carboxamide functionality. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C24H24N2O4S |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
6-ethyl-N-[2-(4-methoxyphenyl)ethyl]-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C24H24N2O4S/c1-3-26-22-13-10-18(16-21(22)20-6-4-5-7-23(20)31(26,28)29)24(27)25-15-14-17-8-11-19(30-2)12-9-17/h4-13,16H,3,14-15H2,1-2H3,(H,25,27) |
InChI Key |
RNKMXURTPCNXQM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)NCCC3=CC=C(C=C3)OC)C4=CC=CC=C4S1(=O)=O |
Origin of Product |
United States |
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